molecular formula C5H8O3S B11748522 1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde

1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde

Cat. No.: B11748522
M. Wt: 148.18 g/mol
InChI Key: KAOZCMICVTZGSY-UHFFFAOYSA-N
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Description

1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde: is a sulfur-containing organic compound with the molecular formula C5H8O3S It is characterized by a thiolane ring, which is a five-membered ring containing a sulfur atom, with a carbaldehyde group and two oxygen atoms attached to the sulfur, forming a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde typically involves the oxidation of thiolane derivatives. One common method is the oxidation of 3-thiophenecarboxaldehyde using oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions. The reaction proceeds as follows:

    Oxidation of 3-thiophenecarboxaldehyde:

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde involves its reactive aldehyde group, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it useful in biochemical applications where it can modify proteins and other biomolecules. The sulfone group also contributes to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-methyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde: Similar structure with a methyl group attached to the thiolane ring.

    1,1-Dioxo-1lambda6-thiolane-3-carbohydrazide: Similar structure with a carbohydrazide group.

Uniqueness

1,1-Dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to its aldehyde group, which imparts distinct reactivity compared to its carboxylic acid and carbohydrazide analogs. This makes it particularly useful in applications requiring aldehyde functionality.

Properties

Molecular Formula

C5H8O3S

Molecular Weight

148.18 g/mol

IUPAC Name

1,1-dioxothiolane-3-carbaldehyde

InChI

InChI=1S/C5H8O3S/c6-3-5-1-2-9(7,8)4-5/h3,5H,1-2,4H2

InChI Key

KAOZCMICVTZGSY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1C=O

Origin of Product

United States

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